α-Glucosidase Inhibition vs Acarbose
3'-Geranylchalconaringenin (compound 2) competitively and irreversibly inhibited α-glucosidase with an IC50 of 1.08 μM, representing a 50-fold higher potency than the clinical drug acarbose (IC50 = 51.30 μM) [1]. In the same study, the structurally related 3'-prenylchalconaringenin (compound 1), which bears a shorter prenyl (C5) substituent instead of the geranyl (C10) group, exhibited an IC50 of 22.42 μM, making it approximately 20-fold less potent than the geranylated analog [1]. The flavanone counterpart, 8-geranylnaringenin (compound 4), showed an IC50 of 3.77 μM, still 3.5-fold weaker than 3'-geranylchalconaringenin [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50, μM) |
|---|---|
| Target Compound Data | 3'-Geranylchalconaringenin: IC50 = 1.08 μM |
| Comparator Or Baseline | Acarbose: IC50 = 51.30 μM; 3'-Prenylchalconaringenin: IC50 = 22.42 μM; 8-Geranylnaringenin: IC50 = 3.77 μM; 8-Prenylnaringenin: IC50 = 45.92 μM |
| Quantified Difference | 50-fold vs acarbose; 20-fold vs prenyl analog; 3.5-fold vs geranyl-flavanone; 42-fold vs 8-prenylnaringenin |
| Conditions | α-Glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside as substrate, incubation for 30 min, spectrophotometric detection |
Why This Matters
For researchers developing α-glucosidase inhibitors, 3'-geranylchalconaringenin provides a validated, high-potency chemical probe that outperforms the clinical gold standard by nearly two orders of magnitude, ensuring robust assay signals and reduced material requirements.
- [1] Sun H, Wang D, Song X, et al. Natural Prenylchalconaringenins and Prenylnaringenins as Antidiabetic Agents: α-Glucosidase and α-Amylase Inhibition and in Vivo Antihyperglycemic and Antihyperlipidemic Effects. J Agric Food Chem. 2017;65(8):1574-1581. doi:10.1021/acs.jafc.6b05445 View Source
